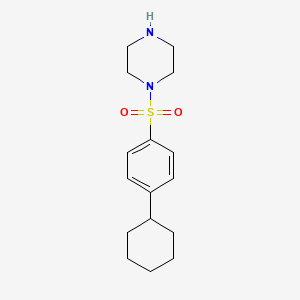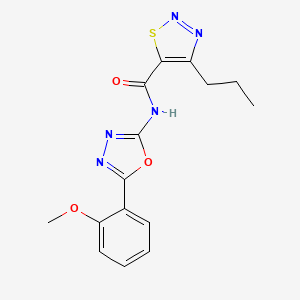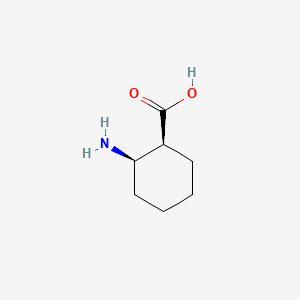![molecular formula C16H19N3O3 B2951516 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate CAS No. 851862-92-5](/img/structure/B2951516.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the 4-oxobenzo[d][1,2,3]triazin class . These compounds have been studied for their potential applications in various fields, including as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could make them relevant in the treatment of Alzheimer’s disease .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 4-oxobenzo[d][1,2,3]triazin derivatives have been synthesized using various methods . For example, a new series of 4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide hybrids was designed and synthesized as potential cholinesterase inhibitors .作用機序
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate involves its ability to bind to metal ions, which results in the formation of a complex that exhibits fluorescence. The compound also has the ability to generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand the effects of the compound on human health.
実験室実験の利点と制限
One of the main advantages of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate is its ability to selectively bind to metal ions, which makes it a useful tool for detecting metal ions in biological samples. However, the compound has limitations in terms of its stability and solubility, which can affect its performance in lab experiments.
将来の方向性
There are several future directions for the study of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate. One potential direction is the development of improved synthesis methods that can yield higher yields of the compound. Another direction is the investigation of the compound's potential applications as a photosensitizer in other areas, such as antimicrobial therapy. Additionally, further studies are needed to fully understand the mechanism of action and the effects of the compound on human health.
In conclusion, this compound is a promising compound that has potential applications in various scientific research fields. Its unique properties make it a useful tool for detecting metal ions and as a photosensitizer in cancer treatment. However, further studies are needed to fully understand the compound's mechanism of action and its effects on human health.
合成法
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate involves the reaction of 2-cyclohexylacetic acid with (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methanol in the presence of a catalyst. The reaction yields the desired product, which is then purified and characterized using various analytical techniques.
科学的研究の応用
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate has been studied for its potential applications in various scientific research fields. The compound has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15(10-12-6-2-1-3-7-12)22-11-19-16(21)13-8-4-5-9-14(13)17-18-19/h4-5,8-9,12H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDYBGKZVWWMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2951435.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951437.png)


![rac-(E)-Ethyl-3-((5S,8aS)-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazin-8a-yl)acrylate](/img/structure/B2951442.png)
![N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2951443.png)


![3-Butoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2951447.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B2951448.png)
![4-(2,4-Dichlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2951451.png)
